Origen (label)
Description
Theoretical Considerations and Postulated Existence within Chemical Systems
The theoretical basis for the Origen chemical entity centers on the principles of electrochemiluminescence. ECL involves the generation of light through electrochemical reactions of luminophores. Ruthenium(II) polypyridine complexes are well-established luminophores in ECL due to their favorable electrochemical and photophysical properties. The Origen phosphoramidite (B1245037) is a modified ruthenium(II) bipyridine complex, specifically bis(2,2-bipyridine)(4-[4-(2-cyanoethoxy-N,N-diisopropyl-amino) phosphinoxybutyl]4'-methyl)2,2-bipyridine ruthenium(II) dihexafluorophosphate. This structure is designed to be compatible with standard phosphoramidite chemistry used in automated DNA synthesis. The phosphoramidite functional group allows the molecule to be coupled to the growing oligonucleotide chain during synthesis, thereby integrating the ECL label directly into the probe molecule. Once incorporated into an oligonucleotide probe, the ruthenium complex can undergo electrochemical oxidation and reduction in the presence of a co-reactant, leading to an excited state that emits light. The intensity of this emitted light is proportional to the concentration of the labeled molecule, providing a highly sensitive method for quantification.
Historical Perspectives on Its Conceptualization in Chemical Research
The conceptualization of the Origen phosphoramidite emerged in the early 1990s as researchers sought more efficient and sensitive methods for labeling synthetic oligonucleotides. Prior labeling methods often involved post-synthesis modification, which could be cumbersome and less efficient. The introduction of Origen phosphoramidite allowed for the direct, site-specific incorporation of a robust ECL label during the synthesis process itself nih.gov. This represented a significant advancement in the field of nucleic acid probe technology, enabling the creation of labeled probes ready for use without further complex purification steps nih.gov. Its development was driven by the increasing need for sensitive and rapid detection methods in molecular diagnostics and research.
Contemporary Relevance in Advanced Chemical Studies
The Origen phosphoramidite and the ECL technology it supports remain relevant in contemporary advanced chemical studies, particularly in areas requiring high-sensitivity detection of biomolecules. ECL-based assays utilizing labels like Origen phosphoramidite are known for their high sensitivity, wide dynamic range, and low background signals. These characteristics make them valuable in various applications, including hybridization assays, immunoassays, and other binding studies. The ability to directly incorporate the label during automated synthesis streamlines the production of labeled probes for high-throughput applications. Research findings have demonstrated the utility of oligonucleotides labeled with this type of phosphoramidite in quantitative assays, such as the detection and quantification of viral nucleic acids nih.gov.
Detailed Research Findings:
Research into the Origen phosphoramidite has focused on its chemical characterization and its performance as an ECL label in DNA probe assays. Studies have shown that the introduction of this labeling group is reproducible nih.gov. Furthermore, the ECL signal generated by the label is not significantly influenced by hybridization of the oligonucleotide probe nih.gov. Importantly, the presence of the Origen label does not adversely affect the hybridization kinetics or the stability of the resulting hybrid nih.gov.
A notable application demonstrated the utility of Origen-labeled oligonucleotides in rapidly quantifying HIV-1 gag genes in clinical samples nih.gov. Assays using these labeled probes were capable of quantifying between 30 and 2000 copies of the genes and provided rapid detection (less than 45 minutes) in a non-separation format nih.gov. This highlights the practical relevance and performance capabilities of the Origen chemical label in sensitive diagnostic-like applications.
Data Table:
Based on the research findings, the following table summarizes key performance characteristics observed in assays utilizing Origen-labeled oligonucleotides:
| Characteristic | Observation/Result | Source |
| Labeling Reproducibility | Reproducible introduction of label | nih.gov |
| Effect on ECL Signal by Hybridization | Not influenced by hybridization | nih.gov |
| Effect on Hybridization Kinetics | Not affected | nih.gov |
| Effect on Hybrid Stability | Not affected | nih.gov |
| Quantification Range (HIV-1 gag) | 30-2000 copies | nih.gov |
| Detection Time (Non-separation) | Less than 45 minutes | nih.gov |
Properties
CAS No. |
150923-07-2 |
|---|---|
Molecular Formula |
C8H12N2O |
Synonyms |
Origen (label) |
Origin of Product |
United States |
Theoretical Models and Computational Chemistry of the Origen Chemical Entity
Quantum Chemical Calculations for Hypothetical Structural Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. By solving or approximating the Schrödinger equation, these methods can predict molecular geometries, bond lengths, bond angles, and electronic distributions. solubilityofthings.com This is crucial for hypothetically predicting the stable structures (conformers and isomers) that a chemical entity like "Origen" might adopt.
Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), Coupled Cluster (CC), and Density Functional Theory (DFT) are commonly used. solubilityofthings.comnih.govrsdjournal.org DFT, in particular, offers a good balance between computational cost and accuracy for a wide range of chemical systems. solubilityofthings.comnih.gov These calculations can help determine the lowest energy conformation, which is often the most relevant structure under typical conditions. They can also explore potential energy surfaces to identify transition states and reaction pathways, providing insights into how a molecule might transform. solubilityofthings.comuni-hannover.de
For a hypothetical compound like "Origen," quantum chemical calculations would be the starting point to predict its likely 3D structure based on its elemental composition and proposed connectivity. This predicted structure would then serve as the basis for further computational investigations.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of atoms and molecules. ebsco.com By simulating the motion of particles based on the forces acting between them, MD can provide insights into dynamic processes such as conformational changes, molecular interactions, and chemical reactions. uni-hannover.deebsco.comnih.gov
For a chemical entity, MD simulations can help understand its behavior in different environments (e.g., in solution, in a membrane, or bound to a protein). sathyabama.ac.in They can reveal how the molecule moves and vibrates, how it interacts with solvent molecules or other chemical species, and potentially how it undergoes chemical transformations over time. uni-hannover.deebsco.comnih.govarxiv.org
Applying MD simulations to "Origen" would allow researchers to explore its flexibility, how it might interact with a binding site (if it were a potential drug candidate, for example, although this is outside the scope of this article), or how it might behave in a simulated biological or chemical environment. sathyabama.ac.in Advanced MD techniques, sometimes coupled with quantum mechanics (QM/MM), can even be used to study chemical reaction mechanisms by allowing bonds to break and form during the simulation. uni-hannover.denih.govnih.govarxiv.org
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a chemical compound. Techniques rooted in quantum chemistry can simulate spectra such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis). researchgate.netarxiv.organnualreviews.orgmdpi.com
Predicting spectroscopic signatures for "Origen" would involve calculating properties like vibrational frequencies (for IR and Raman), chemical shifts and coupling constants (for NMR), and electronic transition energies (for UV-Vis). researchgate.netarxiv.organnualreviews.org These predicted spectra could then be compared with experimental data, if available, to help confirm the identity and structure of the compound. researchgate.netmdpi.com Computational spectroscopy has become a specialized field, capable of providing detailed predictions that complement experimental measurements. researchgate.netannualreviews.orgmdpi.com
Cheminformatics Approaches for Analog and Derivative Identification
Cheminformatics involves the use of computational and informational techniques to analyze chemical data. sathyabama.ac.inresearchgate.net For a chemical entity, cheminformatics approaches can be used to identify structurally similar compounds (analogs) or potential derivatives. researchgate.netmdpi.comtandfonline.comnih.gov
Techniques include calculating molecular descriptors, generating molecular fingerprints, and performing similarity searches in large chemical databases. mdpi.comnih.gov By comparing the structural and property profiles of "Origen" with known compounds, cheminformatics can help identify molecules with potentially similar properties or activities. researchgate.netmdpi.comtandfonline.com This is often a starting point for exploring the chemical space around a compound of interest and designing new molecules with desired characteristics. researchgate.nettandfonline.com
For "Origen," cheminformatics could be used to find existing compounds that are structurally related, which might provide clues about its potential properties or serve as starting points for the synthesis of derivatives. mdpi.comtandfonline.comnih.gov
Compound Names and PubChem CIDs
As "Origen (label)" does not correspond to a recognized chemical compound with a publicly assigned PubChem CID, a table listing compound names and their corresponding CIDs cannot be provided in this article.
Note: This article describes the application of theoretical models and computational chemistry techniques to study a chemical entity. It does not present specific data or findings for a compound named "Origen," as such information is not available in the public domain. The content focuses strictly on the methodologies outlined in the user's request.
Mechanistic Investigations of Reactions Involving the Origen Chemical Entity
Reaction Kinetics and Thermodynamics of Hypothetical Transformations
The study of reaction kinetics provides insights into the rate at which a chemical transformation occurs and the factors influencing this rate, such as concentration, temperature, and the presence of catalysts. mcpa-software.comwikipedia.orglibretexts.org Thermodynamics, on the other hand, dictates the spontaneity and equilibrium position of a reaction, focusing on energy differences between reactants and products. wikipedia.orglibretexts.orglibretexts.org For hypothetical reactions involving Origen, a comprehensive understanding necessitates the integration of both kinetic and thermodynamic perspectives. khanacademy.org
Consider a hypothetical unimolecular decomposition of Origen (denoted as Origen ) into two products, Product A and Product B :
Origen → Product A + Product B
The rate law for this unimolecular reaction, assuming it is an elementary step, would be:
Rate = k[Origen]
where 'k' is the rate constant. The temperature dependence of the rate constant can be described by the Arrhenius equation:
k = A * exp(-Ea/RT)
Here, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature. Experimental determination of 'k' at various temperatures would allow for the calculation of 'Ea', providing insight into the energy barrier of the reaction. libretexts.orglibretexts.org
Thermodynamically, the spontaneity of this hypothetical reaction is determined by the change in Gibbs Free Energy (ΔG). libretexts.orglibretexts.org The standard Gibbs Free Energy change (ΔG°) is related to the equilibrium constant (Keq) by the equation:
ΔG° = -RT * ln(Keq)
A negative ΔG° indicates a thermodynamically favorable, or exergonic, reaction (Keq > 1), while a positive ΔG° indicates a non-spontaneous, or endergonic, reaction (Keq < 1). libretexts.orglibretexts.org
Hypothetical data for the decomposition of Origen at a specific temperature (T1) could be presented as follows:
| Parameter | Value | Units |
| Rate Constant (k) | 1.5 x 10⁻³ | s⁻¹ |
| Activation Energy (Ea) | 75 | kJ/mol |
| ΔG° | -10 | kJ/mol |
| Keq | 55 | (dimensionless) |
Analysis of such hypothetical data would reveal that the decomposition is kinetically relatively slow (small k) but thermodynamically favorable (negative ΔG°, Keq > 1). This suggests a significant activation energy barrier that limits the reaction rate despite the products being more stable than the reactant. libretexts.orglibretexts.org
Further hypothetical investigations could explore the reaction order if the transformation were not a simple unimolecular process, involving multiple molecules of Origen or other reactants. libretexts.org
Catalytic Roles and Mechanisms of Action (if applicable to a theoretical biological or industrial role)
If Origen were hypothesized to act as a catalyst in a theoretical biological or industrial process, its mechanism of action would be a critical area of investigation. A hypothetical catalytic cycle involving Origen could include steps such as:
Substrate Binding: Origen interacts with and binds to the reactant molecule(s) (substrate).
Transformation on the Catalyst Surface/Active Site: The bound substrate undergoes chemical transformation facilitated by Origen. This might involve bond breaking, formation, or rearrangement.
Product Desorption: The product(s) detach from Origen.
Catalyst Regeneration: Origen is regenerated in its original chemical form, ready to catalyze further reaction cycles. ru.nlresearchgate.net
Consider a hypothetical reaction where Origen catalyzes the conversion of Substrate X to Product Y :
Substrate X → Product Y (catalyzed by Origen)
The uncatalyzed reaction might have a high activation energy. Origen, acting as a catalyst, could lower this barrier by, for example, stabilizing a transition state or providing a more favorable reaction intermediate. mcpa-software.comwikipedia.orgwikipedia.org
Hypothetical kinetic parameters comparing the catalyzed and uncatalyzed reactions could be:
| Reaction | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) (s⁻¹) |
| Uncatalyzed | 100 | 1.0 x 10⁻⁵ |
| Origen-Catalyzed | 50 | 5.0 x 10⁻² |
This hypothetical data demonstrates the significant rate enhancement (increase in k) due to the lower activation energy provided by Origen. mcpa-software.comwikipedia.orglibretexts.orgsaskoer.ca
Mechanistic studies would aim to identify and characterize any intermediate species formed between Origen and the substrate or products, as well as the transition states involved in each step of the catalytic cycle. mcpa-software.comwikipedia.orgdoubtnut.com Techniques such as spectroscopy and computational modeling could be employed in these hypothetical investigations. researchgate.net
Reaction Pathway Elucidation Using Isotopic Labeling and Advanced Spectroscopic Methods
Elucidating the precise step-by-step process of a chemical reaction, known as the reaction pathway or mechanism, is crucial for a deep understanding of its behavior. Isotopic labeling and advanced spectroscopic methods are powerful tools in this endeavor. oup.combeilstein-journals.orgnih.gov
Isotopic labeling involves replacing one or more atoms in a reactant molecule with an isotope of that element (e.g., replacing ¹²C with ¹³C, ¹H with ²H or ³H, or ¹⁶O with ¹⁸O). beilstein-journals.orgnih.gov By tracking the position of the isotopic label in the reaction products, researchers can infer which bonds were broken and formed during the reaction, thereby providing evidence for or against proposed mechanisms. oup.combeilstein-journals.orgnih.govnih.gov
Consider a hypothetical reaction where Origen undergoes a transformation to form a product, and a specific atom within Origen is suspected to be involved in a bond rearrangement. By synthesizing Origen with an isotopic label at that specific position and analyzing the location of the label in the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the fate of that atom during the reaction can be determined. oup.combeilstein-journals.orgnih.gov
For instance, if Origen (labeled at position X with ¹³C) rearranges to form a product, and the ¹³C label appears at position Y in the product, this provides strong evidence that the atom at position X in Origen migrated to position Y in the product during the reaction. oup.combeilstein-journals.org
Hypothetical Isotopic Labeling Experiment:
| Reactant (Labeled Origen) | Reaction Conditions | Analysis Method | Observed Product Labeling | Mechanistic Implication |
| Origen-[¹³C at C1] | Standard | ¹³C NMR, MS | Product-[¹³C at C3] | C1-to-C3 rearrangement |
| Origen-[²H at H5] | Standard | ²H NMR, MS | Product-[²H at H7] | H5-to-H7 migration |
Kinetic isotope effects (KIEs) can also provide valuable mechanistic information. wikipedia.org A KIE is observed when the rate of a reaction is affected by the substitution of an atom with one of its isotopes. wikipedia.org Primary KIEs occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs occur when the isotopic substitution is near the reacting center but the bond to the isotope is not broken or formed. wikipedia.org The magnitude of the KIE can provide insights into the nature of the transition state. wikipedia.org
Advanced spectroscopic methods, such as time-resolved spectroscopy (e.g., transient absorption spectroscopy) or Electron Paramagnetic Resonance (EPR) spectroscopy, could be hypothetically used to detect and characterize short-lived intermediates that might be formed during reactions involving Origen. This would provide direct evidence for the existence of these species and help piece together the reaction pathway. scielo.org.mx
Solvent Effects and Environmental Parameters on Reactivity
The solvent in which a chemical reaction is conducted can significantly influence its rate and outcome. nih.govresearchgate.netlumenlearning.comacs.org Solvent effects arise from the differential solvation of reactants, transition states, and products, which can alter their relative energies and thus affect both the kinetics and thermodynamics of the reaction. nih.govresearchgate.netlumenlearning.comacs.org
Solvents can exert both general and specific effects. nih.gov General solvent effects are related to bulk properties of the solvent, such as polarity and dielectric constant, which influence electrostatic interactions. nih.govresearchgate.net Specific solvent effects involve direct interactions between the solvent molecules and the solute (reactants, transition state, or products), such as hydrogen bonding or Lewis acid-base interactions. nih.govresearchgate.netlumenlearning.com
For reactions involving Origen, hypothetical studies on solvent effects would involve conducting the reaction in a variety of solvents with different properties (e.g., polar protic, polar aprotic, nonpolar) and measuring the reaction rate and product distribution. nih.govlumenlearning.com
Consider a hypothetical reaction of Origen with another reactant, influenced by solvent polarity.
Origen + Reactant → Products
Hypothetical data on the effect of solvent on the reaction rate constant (k) could be:
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) |
| Hexane | 1.9 | 1.0 x 10⁻⁴ |
| Diethyl Ether | 4.3 | 5.0 x 10⁻⁴ |
| Acetone | 20.7 | 8.0 x 10⁻³ |
| Ethanol | 24.6 | 2.0 x 10⁻² |
| Water | 78.4 | 5.0 x 10⁻¹ |
This hypothetical data suggests that the reaction rate increases with increasing solvent polarity. This could indicate that the transition state of the reaction is more polar than the reactants, and thus is stabilized more effectively by polar solvents. nih.govresearchgate.netlumenlearning.com
Other environmental parameters, such as temperature and pressure, can also influence the reactivity of Origen. As discussed in Section 4.1, temperature affects the reaction rate constant according to the Arrhenius equation. libretexts.orglibretexts.org Pressure effects are typically more significant for reactions involving gases or those that undergo a significant change in volume during the reaction.
Understanding the influence of solvent and environmental parameters is crucial for optimizing reaction conditions and gaining a complete picture of the factors that govern the reactivity of Origen in various theoretical contexts.
Interactions and Transformations Within Complex Chemical and Environmental Systems
Biogeochemical Cycling and Environmental Fate of Related Chemical Species (Drawing from "Origen Carbon" and natural water chemistry)
The "Origen Carbon" technology primarily involves the cycling of carbon through the transformation of calcium carbonate (CaCO₃) and calcium oxide (CaO) to capture carbon dioxide (CO₂) from the atmosphere origencarbon.comcarboncapturejournal.comthundersaidenergy.comcarbonherald.comorigencarbon.com. This process interacts with the natural biogeochemical cycle of carbon, which involves the movement and transformation of carbon through the atmosphere, hydrosphere, lithosphere, and biosphere pressbooks.publumenlearning.comwikipedia.orglibretexts.org.
The core chemical reactions in the Origen process are:
Calcination: Heating limestone (CaCO₃) to produce lime (CaO) and release CO₂. origencarbon.comthundersaidenergy.com CaCO₃(s) → CaO(s) + CO₂(g)
Carbonation: The reaction of lime (CaO) with CO₂ from the atmosphere to form calcium carbonate (CaCO₃). origencarbon.comthundersaidenergy.com CaO(s) + CO₂(g) → CaCO₃(s)
This cycle is designed to remove CO₂ from the atmosphere permanently by capturing and storing the CO₂ produced during calcination and utilizing the resulting CaO as a CO₂ sorbent origencarbon.comcarbonherald.comorigencarbon.com.
Atmospheric interactions in the context of Origen Carbon technology primarily involve the capture of gaseous carbon dioxide (CO₂) from the air by solid calcium oxide (CaO) origencarbon.comthundersaidenergy.com. This reaction, carbonation, is a direct gas-solid interaction where CO₂ molecules from the atmosphere react with the surface of the CaO particles to form solid calcium carbonate (CaCO₃) origencarbon.comthundersaidenergy.com. The efficiency of this atmospheric capture is influenced by factors such as the surface area and reactivity of the CaO sorbent, as well as the concentration of CO₂ in the air origencarbon.comavantium.com.
In the broader natural carbon cycle, CO₂ is a significant atmospheric component and a greenhouse gas libretexts.orgmrgscience.com. It is exchanged between the atmosphere and other reservoirs through processes like photosynthesis, respiration, and dissolution in water bodies wikipedia.orglibretexts.orgmrgscience.com. While the Origen process focuses on capturing atmospheric CO₂, the fundamental gaseous phase chemistry of CO₂ and its interactions with solids and water are central to both the technological process and natural cycles.
Aqueous phase reactions are relevant to the environmental fate of related chemical species and potentially within certain configurations of the Origen process or associated natural water chemistry. Calcium oxide (CaO), when exposed to water, undergoes a vigorous exothermic reaction called hydration, forming calcium hydroxide (B78521) (Ca(OH)₂) service.gov.uk. CaO(s) + H₂O(l) → Ca(OH)₂(s)
Calcium hydroxide can then react with CO₂ in the presence of water to form calcium carbonate, a process that also occurs naturally and is part of the carbon cycle in aquatic environments. Ca(OH)₂(s) + CO₂(g) → CaCO₃(s) + H₂O(l)
In natural water chemistry, carbon dioxide dissolves to form carbonic acid (H₂CO₃), which can then dissociate into bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions lumenlearning.comusgs.gov. CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq) H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)
These reactions are crucial in regulating the pH of natural waters and play a significant role in the oceanic carbon sink lumenlearning.com. While the primary Origen DAC process focuses on gas-solid interaction, the handling and potential environmental interactions of the materials (CaO and CaCO₃) could involve aqueous phases. Hydrolysis, the reaction of a compound with water, is a key process in the breakdown and transformation of many substances in the environment, although specific hydrolysis pathways directly related to "Origen (label)" beyond the hydration of CaO are not explicitly detailed in the search results in the context of the DAC technology. However, hydrolysis is a fundamental chemical process in the degradation of organic molecules in natural water systems tcafwb.orgncsu.edu.
Solid-phase interactions are fundamental to the Origen Carbon DAC technology, particularly the adsorption of CO₂ onto the solid sorbent, calcium oxide (CaO) origencarbon.comthundersaidenergy.comavantium.com. This adsorption is followed by a chemical reaction (carbonation) that incorporates the CO₂ into the solid calcium carbonate structure origencarbon.comthundersaidenergy.com. The effectiveness of CaO as a sorbent depends on its physical properties, such as surface area and porosity, which influence the rate and capacity of CO₂ adsorption avantium.com. Research findings indicate that engineered calcium oxide materials can maximize the ability to remove CO₂ from the air origencarbon.com.
The reverse process, desorption of CO₂, occurs during the calcination of CaCO₃, where heating the solid releases gaseous CO₂ and regenerates the CaO sorbent origencarbon.comthundersaidenergy.com. This adsorption-desorption cycle is at the heart of the reversible carbon capture process employed by Origen origencarbon.comthundersaidenergy.com.
In natural systems, adsorption and desorption phenomena play crucial roles in the cycling of elements in soils and sediments pressbooks.pub. Minerals and organic matter in solid phases can adsorb various chemical species, influencing their mobility, bioavailability, and environmental fate. While the Origen process specifically utilizes the adsorption of CO₂ onto CaO, the broader principles of solid-phase interactions are relevant to understanding the behavior of calcium carbonate and other related compounds in the environment.
Interactions with Biomolecules and Subcellular Components (if relevant to "Origin of Life" context)
In the context of the "Origin of Life," the focus shifts to the chemical interactions and transformations of molecules that could have led to the emergence of biological systems from non-living matter gwu.educreation.comuchicago.edursc.orgbritannica.comkhanacademy.orgwikipedia.org. While the Origen Carbon technology is a modern industrial process, the term "Origen" also connects to the fundamental question of how life originated chemically gwu.educreation.comresearchopenworld.comuchicago.edursc.orgmdpi.comnih.govrug.nlbritannica.comkhanacademy.orgnormalesup.orgideacenter.orgyoutube.combio-conferences.orgwikipedia.orgpnas.org. This involves the formation and interaction of prebiotic molecules, the precursors to the biomolecules found in living organisms today (e.g., amino acids, nucleotides, lipids, carbohydrates) gwu.educreation.comuchicago.edurug.nlwikipedia.org.
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to the structure and function of biomolecules and are hypothesized to have played a critical role in the self-assembly of prebiotic molecules researchopenworld.comnih.govbio-conferences.org. These interactions can drive the formation of more complex structures from simpler components without the need for covalent bond formation researchopenworld.com.
In the context of the origin of life, supramolecular assembly, guided by non-covalent forces, could have led to the formation of organized structures like membranes, vesicles, or aggregates of molecules on mineral surfaces researchopenworld.comrug.nlbio-conferences.org. For instance, the self-assembly of lipid-like molecules into rudimentary membranes could have provided compartmentalization, a key step towards the formation of protocells researchopenworld.comrug.nl. Similarly, the adsorption of molecules onto mineral surfaces via non-covalent interactions could have concentrated reactants and catalyzed reactions bio-conferences.org. The homochirality observed in biological molecules (e.g., L-amino acids, D-sugars) has also been linked to interactions with chiral surfaces or environments, potentially involving specific non-covalent binding events researchopenworld.combio-conferences.org.
The stability and persistence of prebiotic molecules on early Earth were subject to various degradation pathways. Both non-enzymatic and potentially early forms of "enzymatic" degradation could have influenced the chemical landscape.
Non-enzymatic degradation pathways include hydrolysis, photolysis (degradation by light), and reactions with other chemical species present in the environment ideacenter.org. For example, the hydrolysis of polymers like RNA can occur spontaneously, breaking them down into their monomeric units mdpi.comnih.gov. The presence of certain minerals or environmental conditions (e.g., pH, temperature) could have influenced the rates of these non-enzymatic degradation reactions mdpi.combio-conferences.org.
In the context of the RNA world hypothesis, where RNA is thought to have served as both genetic material and catalyst, ribozymes (catalytic RNA molecules) could have mediated both synthesis and degradation reactions mdpi.comkhanacademy.org. While not protein enzymes as we know them today, these catalytic RNA molecules represent an early form of enzymatic activity that could have controlled the formation and breakdown of other molecules mdpi.comkhanacademy.org. The balance between synthesis and degradation pathways was crucial for the accumulation of molecules necessary for the emergence of life mdpi.com. The potential for early peptides or protein-like structures to exhibit catalytic activity (proto-enzymes) and influence degradation pathways is also considered in some origin of life scenarios normalesup.orgpnas.org.
Data Tables:
Based on the search results, specific quantitative data suitable for interactive tables within this defined scope is limited. The information primarily describes processes and concepts rather than providing detailed numerical data on reaction rates, concentrations, or adsorption capacities directly attributable to "Origen (label)" in a general chemical sense or within the strict confines of the provided outline sections. The data presented in the search results for "Origen Carbon" is more focused on project scale (tonnes of CO2 captured) or funding, rather than fundamental chemical kinetics or equilibrium data relevant to the outlined chemical transformations. Similarly, discussions on the origin of life are often theoretical or describe experimental outcomes without providing raw, structured data tables within the snippets.
However, we can present some illustrative data points related to the chemical composition of natural water mentioned in the search results, as this ties into "natural water chemistry" in section 5.1.
| Component | Concentration (mg/L) |
| TDS | 304 |
| Bicarbonate | 344.4 |
| Calcium | 91.9 |
| Magnesium | 17.5 |
| Sulphate | 14.9 |
| Silica | 14 |
| Sodium | 7 |
| Chloride | 6.5 |
| Potassium | 1.8 |
| pH | 7.3 |
| Conductivity | 483 µS/cm (at 20ºC) |
Note: This data is from a specific natural water source labelled "Origen" on a product label thebrandcompany.net and serves as an example of chemical composition in natural water, relevant to the broader context of natural water chemistry mentioned in section 5.1.
Detailed Research Findings:
Detailed research findings within the search results primarily pertain to the development and scaling of the Origen Carbon DAC technology origencarbon.comcarboncapturejournal.comthundersaidenergy.comavantium.comcarbonherald.comorigencarbon.comorigencarbon.comundeerc.orgfinsmes.comservice.gov.uk. For instance, research focuses on optimizing the properties of lime for CO₂ capture origencarbon.comavantium.com and demonstrating the technology's effectiveness at pilot scale undeerc.org. Studies also explore the life cycle analysis of the Origen process to confirm net carbon removal tcafwb.org.
In the context of the origin of life, research findings discussed include experimental simulations demonstrating the abiotic synthesis of organic molecules under early Earth conditions (like the Miller-Urey experiment) uchicago.edursc.orgkhanacademy.orgbio-conferences.org, studies on the catalytic properties of RNA (ribozymes) mdpi.comkhanacademy.org, and investigations into the role of mineral surfaces in concentrating and catalyzing prebiotic reactions bio-conferences.org. Research also delves into the complexities of achieving self-replication and the emergence of complex biological systems from simpler chemical components creation.commdpi.comrug.nlideacenter.orgpnas.org.
Redox Chemistry and Electron Transfer Processes
The term "Origen (label)" appears in the provided context primarily as a label or associated with processes and technologies, rather than a specific chemical compound with documented intrinsic redox properties under that exact name. However, search results indicate a strong association between "Origin" processes and the production of Furandicarboxylic Acid (FDCA) from biomass-derived precursors, particularly 5-hydroxymethylfurfural (B1680220) (HMF) mdpi.comnih.govacs.orggoogle.comacs.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netrsc.org. Therefore, this section will focus on the redox chemistry and electron transfer processes pertinent to FDCA, specifically as highlighted in its synthesis and related transformations within complex chemical systems, based on the available information.
The synthesis of FDCA often involves the oxidation of HMF, a process fundamentally rooted in redox reactions. This conversion typically requires the transfer of electrons, facilitating the transformation of hydroxyl and aldehyde functional groups in HMF into carboxylic acid groups in FDCA google.comrsc.org. Various methods, including thermocatalytic, biochemical, and electrochemical oxidation, can achieve this transformation google.com.
Electrochemical oxidation has emerged as a promising green and sustainable route for FDCA production from HMF acs.orgrsc.orgjlu.edu.cn. This method utilizes electrons as redox reagents to drive selective oxidation reactions under milder conditions compared to traditional thermal catalysis acs.orgrsc.org. In an electrochemical cell, the oxidation of HMF to FDCA occurs at the anode, involving the loss of electrons from the HMF molecule and its intermediates google.com. This anodic oxidation is coupled with a reduction reaction at the cathode, such as hydrogen gas generation or the reduction of another bio-based compound google.comrsc.org.
The efficiency and selectivity of the electrochemical oxidation of HMF to FDCA are significantly influenced by the catalyst material and the reaction conditions, including applied potential and pH acs.orgrsc.orgresearchgate.netjlu.edu.cn. Various catalysts, including noble metals (e.g., Pt, Au, Ru, Pd) and non-precious metal-based materials (e.g., Ni, Co, Fe, Mn oxides and hydroxides, metal-organic frameworks), have been investigated for their ability to facilitate the electron transfer processes involved researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netrsc.org. For instance, nickel-based catalysts are noted for their high activity in oxidizing aldehyde and hydroxyl groups, often involving the in situ oxidation of Ni²⁺ to NiOOH and Ni³⁺ species which act as redox mediators nih.govrsc.orgrsc.org.
Research findings highlight the impact of catalyst composition and structure on electron transfer kinetics and catalytic performance. For example, the construction of oxygen vacancies on monolithic CuO catalysts has been shown to enhance the low-potential electrosynthesis of FDCA by improving catalytic activity and facilitating electron transfer acs.org. Similarly, the interface formed between metal nanoparticles and support materials can promote electron transfer, affecting the valence state of the metal and generating active sites for HMF oxidation mdpi.com.
Enzymatic approaches also involve redox chemistry and electron transfer, mediated by enzymes like laccases and alcohol oxidases nih.gov. Bacterial laccases typically have lower redox potentials compared to fungal laccases, which can limit their catalytic activity for certain substrates unless used with redox mediators nih.gov.
Detailed research findings often report the yield and Faradaic efficiency of FDCA production under various electrochemical conditions. Faradaic efficiency indicates the efficiency with which electrons are transferred in the desired reaction acs.orgnih.gov. High Faradaic efficiencies, approaching or reaching 100% in some cases, demonstrate highly selective electron transfer towards FDCA formation nih.govacs.orgrsc.orgnih.gov.
The redox chemistry of FDCA itself, beyond its formation, is less extensively discussed in the provided snippets. However, as a dicarboxylic acid with a furan (B31954) ring, FDCA can potentially participate in various redox reactions depending on the chemical environment and the presence of suitable oxidizing or reducing agents. Its electrochemical properties, such as reduction or oxidation potentials, would govern its behavior in electron transfer processes.
The following table summarizes some reported data on FDCA synthesis via electrochemical oxidation of HMF, illustrating the interplay of catalysts, potential, yield, and Faradaic efficiency:
| Catalyst | Applied Potential (vs. RHE) | HMF Conversion (%) | FDCA Yield (%) | Faradaic Efficiency (%) | Reference |
| P-NiCoMo-LDH | 1.5 V | Not specified | 92.3 | 90.5 | jlu.edu.cn |
| Ag/-CeO₂-DTPA-400 | Room temperature (O₂) | Not specified | 98 | Not specified | mdpi.com |
| cpc-CuO/CF | 1.404 V | ~100.0 | ~98.5 | ~94.5 | acs.org |
| NiOOH (from Ni) | 1.47 V | Not specified | 96 | High | rsc.org |
| Ni₂P NPA/NF | 1.42 V | Not specified | 98 | 100 | rsc.org |
| FeNi-40 | 1.32 V (onset) | High | 95.32 | 96.42 | nih.gov |
| MnOx anode | Not specified | High | 53.8 | Not specified | researchgate.net |
| Ru(III)–PEI@MWCNTs | Not specified | Not specified | 94 | 94 | rsc.org |
Note: Applied potentials are relative to the Reversible Hydrogen Electrode (RHE) unless otherwise specified. Conditions and complete reaction details may vary across studies.
These data demonstrate that efficient electron transfer is crucial for the successful redox transformation of HMF to FDCA, with various catalysts enabling high yields and Faradaic efficiencies under specific electrochemical conditions.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Derivatization Strategies7.2. Deepening Mechanistic Understanding at the Quantum Level7.3. Integration with Materials Science for Advanced Functionality7.4. Interdisciplinary Approaches in Astrobiology and Prebiotic Chemistry
Further investigation would require a more specific identifier for the compound , such as a CAS Registry Number, IUPAC name, or a reference to a publication where it is described.
Q & A
Basic Research Questions
Q. How to formulate precise research questions when using Origen-labeled datasets?
- Methodological Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality , and use PICO (Population, Intervention, Comparison, Outcome) for structured hypothesis development .
- Implementation : Iteratively refine questions through literature reviews ( ) and pilot studies to test measurability . Avoid vague terms by aligning vocabulary with domain-specific standards (e.g., "bias detection" vs. "data error") .
Q. What methodologies ensure data quality in Origen-labeled datasets?
- Validation Framework : Use the Dataset Nutrition Label framework to analyze dataset "ingredients," including statistical bias metrics (e.g., class imbalance) and qualitative metadata (e.g., annotation guidelines) .
- Example Metrics :
| Module Type | Metric Example | Purpose |
|---|---|---|
| Quantitative | Class distribution, missing values | Detect sampling bias |
| Qualitative | Annotation protocol consistency | Assess label reliability |
- Best Practices : Cross-validate labels using inter-annotator agreement scores (e.g., Cohen’s κ) and ground-truth comparisons .
Q. How to design experiments for reproducibility with Origen labels?
- Protocol Design : Document annotation workflows, including crowdworker guidelines (e.g., ambiguity resolution protocols) , and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Tools : Use version-controlled repositories (e.g., Git) for dataset iterations and publish detailed experimental logs (e.g., hyperparameters, hardware specs) .
Advanced Research Questions
Q. How to optimize deep learning architectures for Origen-labeled data with high heterogeneity?
- Architectural Strategies :
- Residual Networks (ResNets) : Mitigate vanishing gradients in deep models by using skip connections, validated on ImageNet with 152-layer networks .
- Inception Modules : Factorize convolutions to balance computational efficiency and accuracy (e.g., 21.2% top-1 error on ILSVRC 2012) .
Q. How to resolve contradictions between Origen labels and experimental outcomes?
- Root-Cause Analysis :
Label Reliability : Audit annotation guidelines for ambiguities (e.g., via inter-annotator disagreement rates) .
Model Sensitivity : Test label robustness using adversarial perturbations or noise injection .
Hypothesis Testing : Re-evaluate research assumptions using counterfactual analysis (e.g., "What if labels X were swapped?") .
- Documentation : Log contradictions in a conflict matrix and update labels iteratively .
Q. How to integrate Origen labels with multi-modal data while maintaining interpretability?
- Fusion Techniques :
- Early Fusion : Combine labels with raw data (e.g., images + text) at the input layer, using dimensionality reduction (PCA/t-SNE) for visualization .
- Late Fusion : Train separate models per modality and aggregate outputs via attention mechanisms .
- Evaluation : Quantify interpretability using saliency maps (for vision) or feature importance scores (e.g., SHAP values) .
Methodological Pitfalls to Avoid
- Overreliance on Majority Voting : Disagreements in crowd-sourced labels may indicate systemic bias, not noise—use disagreement analysis to refine guidelines .
- Ignoring Temporal Drift : Regularly update Origen labels to reflect concept shifts (e.g., semantic changes in medical diagnostics) .
- Inadequate Citation Practices : Cite primary sources for label definitions and avoid secondary summaries (e.g., benchmark datasets without original context) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
